molecular formula C23H23N3O4 B2910522 N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-41-7

N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2910522
CAS No.: 872849-41-7
M. Wt: 405.454
InChI Key: BTPHCWAQBDVOLC-UHFFFAOYSA-N
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Description

[The specific research applications and mechanism of action for N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide are not currently established in the scientific literature. As a novel research chemical, its biological activity and pharmacological profile require further investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to elucidate the properties of this compound.]

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-30-20-11-5-3-9-18(20)24-23(29)22(28)17-14-26(19-10-4-2-8-16(17)19)15-21(27)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPHCWAQBDVOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride and solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Biological/Physicochemical Implications Reference
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide Indole-3-yl + 2-oxoacetamide - 2-Methoxyphenyl acetamide
- Pyrrolidin-1-yl ethyl chain
Enhanced hydrogen bonding (methoxy group); moderate lipophilicity; pyrrolidine enhances conformational flexibility.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide Indole-3-yl + sulfonylacetamide - Benzodioxolylmethyl group
- Sulfonyl instead of oxoacetamide
Increased polarity (sulfonyl group); benzodioxole may improve metabolic stability.
N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide Indole-3-yl + 2-oxoacetamide - N-Benzyl-N-ethyl substitution Higher lipophilicity (benzyl group); reduced solubility; potential for enhanced membrane permeability.
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Indole-3-yl + sulfanylacetamide - 4-Chlorophenyl
- Piperidin-1-yl ethyl chain (vs. pyrrolidin-1-yl)
Electron-withdrawing chlorine enhances binding via hydrophobic interactions; piperidine increases ring size and basicity.
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) Indole-3-yl + 2-oxoacetamide - 4-Chlorobenzyl at indole N1
- Pyridinyl acetamide
Tubulin inhibition activity; pyridine enables π-π stacking; chlorobenzyl enhances potency.
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide Indole-3-yl + 2-oxoacetamide - Benzyloxy phenyl group (no pyrrolidinone chain) Reduced conformational flexibility; benzyloxy may increase steric hindrance.

Structural and Functional Analysis

In contrast, D-24851 () uses a 4-chlorobenzyl group, which enhances hydrophobic binding but reduces flexibility .

Acetamide Modifications: The 2-methoxyphenyl group in the target compound provides electron-donating effects, facilitating hydrogen bonding with targets. Conversely, the 4-chlorophenyl group in introduces electron-withdrawing effects, favoring hydrophobic interactions .

Heterocyclic Side Chains :

  • Pyrrolidin-1-yl (5-membered ring) vs. piperidin-1-yl (6-membered ring) affects basicity and spatial orientation. Piperidine’s larger ring size may alter binding pocket interactions compared to pyrrolidine .

Research Findings

  • Tubulin Inhibition: D-24851 () demonstrates potent tubulin inhibition, suggesting that indole acetamides with bulky N1 substituents (e.g., chlorobenzyl) may target microtubule dynamics. The target compound’s pyrrolidinone chain could offer similar efficacy but requires validation .
  • Antiviral Activity: Derivatives with sulfonyl or thiomorpholinyl groups () show notable docking scores against viral proteins, highlighting the importance of electronegative substituents .

Biological Activity

N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22N4O5C_{20}H_{22}N_{4}O_{5} and a molecular weight of approximately 398.41 g/mol. The structure features a methoxyphenyl group, an indole moiety, and a pyrrolidine derivative, which may contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell survival and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

StudyCell LineIC50 (µM)Observations
Study 1A549 (lung cancer)15.4Induced apoptosis and reduced cell viability.
Study 2MCF7 (breast cancer)12.3Inhibited proliferation via G0/G1 phase arrest.
Study 3HeLa (cervical cancer)18.7Increased reactive oxygen species (ROS) levels leading to cell death.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory responses:

ModelDose (mg/kg)Effect
Carrageenan-induced paw edema in rats50Significant reduction in swelling compared to control.
Lipopolysaccharide (LPS)-stimulated macrophages10Decreased production of pro-inflammatory cytokines (IL-6, TNF-alpha).

Case Studies

Case Study 1: Antitumor Efficacy in Vivo

A study investigated the in vivo efficacy of this compound on tumor-bearing mice. Mice treated with the compound showed a significant reduction in tumor size compared to the control group over a four-week treatment period.

Case Study 2: Safety Profile Assessment

A toxicity assessment was conducted to evaluate the safety profile of the compound. Results indicated no significant adverse effects at therapeutic doses, with normal liver and kidney function markers observed in treated subjects.

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